molecular formula C9H6Cl3F7N2 B2973807 (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride CAS No. 2007916-27-8

(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride

Cat. No.: B2973807
CAS No.: 2007916-27-8
M. Wt: 381.5
InChI Key: RHADRHMWXJDVLI-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative characterized by a dichlorophenyl backbone substituted with a perfluoropropan-2-yl (CF(CF₃)₂) group. This compound is structurally distinguished by its high fluorine content and electron-withdrawing substituents, which confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. Its synthesis likely follows protocols analogous to other hydrazine hydrochlorides, involving condensation reactions between substituted phenylhydrazines and carbonyl compounds under acidic conditions (e.g., glacial acetic acid reflux) .

Properties

IUPAC Name

[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F7N2.ClH/c10-4-1-3(2-5(11)6(4)20-19)7(12,8(13,14)15)9(16,17)18;/h1-2,20H,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADRHMWXJDVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(C(F)(F)F)(C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F7N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride typically involves the following steps:

    Chlorination: The starting material, 2,6-dichloroaniline, undergoes chlorination to introduce the dichloro groups.

    Perfluoropropan-2-ylation: The chlorinated intermediate is then reacted with perfluoropropan-2-yl bromide in the presence of a base to attach the perfluoropropan-2-yl group.

    Hydrazine Formation: The resulting compound is treated with hydrazine hydrate to form the hydrazine derivative.

    Hydrochloride Formation: Finally, the hydrazine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amines or other reduced forms of the hydrazine moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride, an organic compound with the molecular formula C9H6Cl3F7N2, has diverse applications in scientific research, industry, and medicine due to its unique chemical properties.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

  • Chemistry: It serves as a crucial intermediate in synthesizing complex organic molecules.
  • Biology: The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Researchers are exploring its potential in drug development, particularly in designing new therapeutic agents.
  • Industry: It is used in producing specialty chemicals and materials, such as polymers and coatings.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dichloro and perfluoropropan-2-yl groups enhance the compound's stability and reactivity, making it effective in various applications.

Research suggests that hydrazine derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have shown their potential to inhibit the growth of certain bacteria and fungi, indicating possible applications in treating infections.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Chlorination: The starting material, 2,6-dichloroaniline, undergoes chlorination to introduce the dichloro groups.
  • Perfluoropropan-2-ylation: The chlorinated intermediate reacts with perfluoropropan-2-yl bromide in the presence of a base to attach the perfluoropropan-2-yl group.
  • Hydrazine Formation: The resulting compound is treated with hydrazine hydrate to form the hydrazine derivative.
  • Hydrochloride Formation: The hydrazine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

This compound can undergo several types of reactions:

  • Oxidation: Forming corresponding oxides or other oxidized derivatives.
  • Reduction: Converting the hydrazine moiety into amines or other reduced forms.
  • Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Mechanism of Action

The mechanism by which (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The dichloro and perfluoropropan-2-yl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride and related hydrazine derivatives:

Compound Name Substituent Molecular Weight Melting Point Key Applications
This compound CF(CF₃)₂ ~322.5* Not reported Intermediate for fluorinated pharmaceuticals
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine CF₃ 245.03 57–61°C Synthesis of pyrazolone antimicrobial agents
2,6-Dichlorophenylhydrazine hydrochloride H (no fluorinated group) 213.49 225°C (dec.) Preparation of pyrazole-carboxylic acid esters
(2,5-Difluorophenyl)hydrazine hydrochloride 2,5-diF 183.00 Not reported Research-scale organic synthesis

*Estimated based on substituent contributions.

Key Observations :

  • Thermal Stability : The absence of a fluorinated group in 2,6-dichlorophenylhydrazine hydrochloride correlates with a higher decomposition temperature (225°C), suggesting reduced stability for heavily fluorinated analogs under thermal stress .

Case Studies

  • Pyrazolone Derivatives: demonstrates that hydrazine hydrochlorides with CF₃ substituents yield pyrazolone compounds (e.g., 4a-g) with notable anti-inflammatory activity (IC₅₀ values in micromolar ranges). The perfluoropropan-2-yl analog could amplify these effects due to its stronger electron-withdrawing capacity .
  • Material Science : Fluorinated hydrazines are explored for synthesizing azo dyes and metal-organic frameworks (MOFs), where substituent bulkiness influences crystallinity and porosity .

Biological Activity

(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C9H6Cl3F7N2. This compound is characterized by its unique chemical structure, which includes dichloro and perfluoropropan-2-yl groups attached to a phenyl ring along with a hydrazine moiety. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and toxicology.

  • Molecular Formula: C9H6Cl3F7N2
  • Molecular Weight: 345.04 g/mol
  • CAS Number: 2007916-27-8

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that interact with biological macromolecules. These interactions can lead to inhibition of enzymes or disruption of cellular processes. The presence of the dichloro and perfluoropropan-2-yl groups enhances the compound's stability and reactivity, making it effective in various applications.

Antimicrobial Properties

Research indicates that derivatives of hydrazine, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer potential of hydrazine derivatives. The compound's mechanism may involve inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by interfering with cell cycle regulation. Further research is necessary to elucidate these mechanisms and assess efficacy in vivo.

Hemolytic Effects

Phenylhydrazine compounds have been associated with hemolytic anemia due to their ability to damage red blood cells. Given the structural similarities between these compounds, it is plausible that this compound may exhibit similar hemolytic properties, warranting further investigation into its safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructureKey DifferencesBiological Activity
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochlorideStructureTrifluoromethyl group instead of perfluoropropan-2-ylSimilar antimicrobial properties
(2,6-Dichloro-4-(methyl)phenyl)hydrazine hydrochlorideStructureMethyl group instead of perfluoropropan-2-ylLess potent than perfluorinated derivatives

Case Studies

  • Zebrafish Model : A study demonstrated that phenylhydrazine hydrochloride caused significant developmental toxicity in zebrafish embryos at concentrations as low as 0.1 µg/mL, leading to increased mortality and developmental anomalies .
  • In Vitro Anticancer Screening : Initial screenings indicated that hydrazine derivatives could induce apoptosis in cancer cell lines through ROS generation; however, specific data on this compound remains sparse.

Q & A

Q. What are the standard synthetic routes for preparing (2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride?

The compound is typically synthesized via diazotization and reduction. For example, 2,6-dichloro-4-(trifluoromethyl)aniline is dissolved in concentrated HCl and water, cooled to 0°C, and treated with sodium nitrite to form a diazonium intermediate. This is reduced using SnCl₂ in HCl, followed by neutralization with NaOH to yield the hydrazine derivative. Recrystallization from acetic acid or ethanol ensures purity . Variations may involve refluxing with substituted acetophenones to form pyrazolone derivatives .

Q. What safety precautions are critical when handling this compound?

Due to its toxicity (hemolytic anemia, carcinogenic potential), strict protocols are required:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store at 2–8°C under inert atmosphere to prevent degradation .
  • Decontaminate spills with 5% acetic acid followed by sodium bicarbonate .

Q. Which analytical methods are recommended for characterizing purity and structure?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm aromatic protons (δ ~7.5 ppm) and trifluoromethyl groups (q, J = 33.8 Hz) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=O) verify functional groups .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction conditions : Extend reflux time (6–8 hours) and use excess SnCl₂ (2 equivalents) to ensure complete reduction of diazonium intermediates .
  • Solvent selection : Ethanol or glacial acetic acid improves crystallinity and reduces byproducts .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance activity by increasing lipophilicity and membrane penetration. Derivatives with pyrazolone moieties show improved binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anti-inflammatory activity : Substituted hydrazones inhibit COX-2 via hydrogen bonding with Arg120 and Tyr355 residues, as shown in molecular docking studies .

Q. How should contradictory data on biological activity be resolved?

  • Purity validation : Confirm compound purity via NMR and HPLC to rule out impurities affecting activity .
  • Assay conditions : Standardize testing protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
  • Computational validation : Use molecular docking to compare binding affinities across studies and identify key interactions .

Q. What computational tools are suitable for studying its interaction with target proteins?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2, DHFR). Key interactions include π-π stacking with aromatic residues and hydrogen bonding with active-site residues .
  • ADMET profiling : Tools like SwissADME predict GI absorption (high) and BBB penetration (likely), but CYP1A2 inhibition risks require in vitro validation .

Methodological Considerations

Q. How can long-term stability be assessed under storage conditions?

  • Accelerated degradation studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation products .
  • Inert atmosphere storage : Argon or nitrogen prevents oxidative decomposition of the hydrazine moiety .

Q. What strategies mitigate genotoxicity risks during in vitro studies?

  • Ames test : Use Salmonella strains (TA98, TA100) to assess mutagenicity. Negative results at ≤1 mg/mL suggest low risk .
  • Metabolic activation : Include S9 liver microsomes to evaluate pro-mutagenic potential .

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